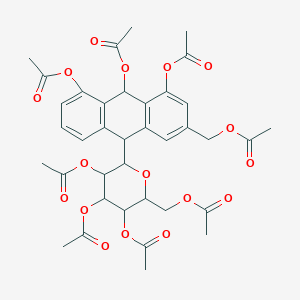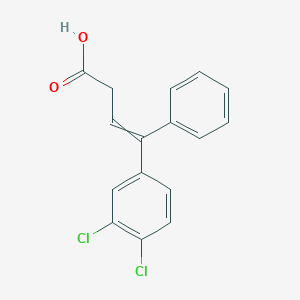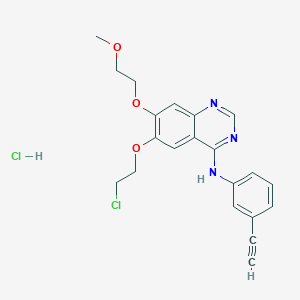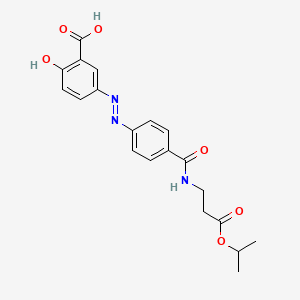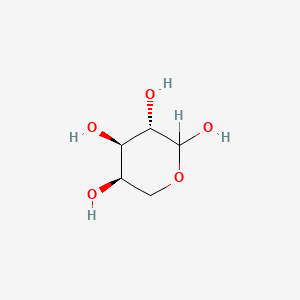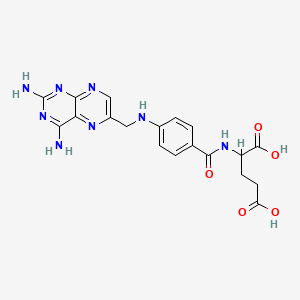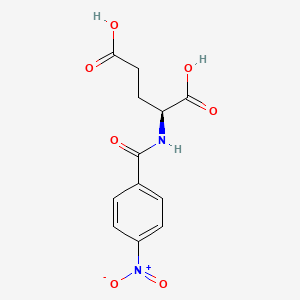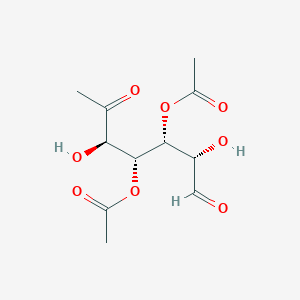
D-Glucuronal 3,4-Diacetate Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucuronal 3,4-Diacetate Methyl Ester is a biochemical compound with the molecular formula C11H14O7 and a molecular weight of 258.22. It is primarily used in proteomics research and has applications in various scientific fields .
Wissenschaftliche Forschungsanwendungen
D-Glucuronal 3,4-Diacetate Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and biochemical research.
Wirkmechanismus
Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether functional group. They are widely distributed in nature and are commonly found in a variety of essential oils and fruits. Esters are known for their distinctive odors and are used in a wide variety of applications including as fragrances and flavorings in the food and perfume industry .
In biochemistry, esters play a crucial role in numerous biological processes including the formation of lipids, which are the main component of the cell membrane, and in various metabolic pathways. They are typically formed by the condensation of an acid and an alcohol with the elimination of a molecule of water .
The hydrolysis of an ester under acidic or basic conditions results in the formation of an alcohol and an acid . This reaction is commonly used in the body to break down esters.
The pharmacokinetics of esters generally involves absorption, distribution, metabolism, and excretion (ADME). The rate at which this happens is influenced by factors such as the size of the ester, its lipid solubility, and the pH of the environment .
The action environment of an ester can greatly influence its stability and efficacy. Factors such as temperature, pH, and the presence of other compounds can affect the rate of ester hydrolysis .
Biochemische Analyse
Biochemical Properties
D-Glucuronal 3,4-Diacetate Methyl Ester plays a significant role in biochemical reactions, particularly in the context of liver health. It exhibits potent anti-inflammatory and antioxidant properties, which help protect liver cells from damage and promote the regeneration of liver tissue. The compound interacts with various enzymes and proteins involved in liver metabolism, including cytochrome P450 enzymes, which are crucial for the detoxification of harmful substances. Additionally, this compound may interact with other biomolecules such as glutathione, enhancing its antioxidant effects and contributing to the overall hepatoprotective mechanism.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. In liver cells, it helps mitigate oxidative stress and inflammation, thereby protecting the cells from damage and promoting their regeneration. This compound influences cell signaling pathways, particularly those related to inflammation and oxidative stress, by modulating the activity of key signaling molecules such as nuclear factor kappa B and mitogen-activated protein kinases. Furthermore, this compound can affect gene expression by upregulating the expression of antioxidant genes and downregulating pro-inflammatory genes, thus contributing to its protective effects on liver cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to and inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators. Additionally, this compound activates antioxidant enzymes such as superoxide dismutase and catalase, enhancing the cellular antioxidant defense system. These interactions help reduce oxidative stress and inflammation, thereby protecting liver cells from damage and promoting their regeneration.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability may decrease over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can maintain its protective effects on liver cells for several weeks, with no significant degradation observed
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant hepatoprotective effects, reducing liver damage and promoting tissue regeneration. At high doses, this compound may exhibit toxic effects, including liver toxicity and oxidative stress. Threshold effects have been observed, where the protective effects plateau at a certain dosage, and any further increase in dosage does not enhance the protective effects but may instead lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to liver metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in the detoxification of harmful substances. Additionally, this compound interacts with other enzymes such as glutathione S-transferase, enhancing its antioxidant effects and contributing to its overall hepatoprotective mechanism. These interactions help modulate metabolic flux and maintain the balance of metabolites in liver cells, promoting liver health and function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with specific transporters and binding proteins that facilitate its uptake and distribution within liver cells. Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its protective effects. The localization and accumulation of the compound within these compartments are crucial for its hepatoprotective mechanism.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of liver cells, where it interacts with various enzymes and proteins involved in antioxidant defense and inflammation. Targeting signals and post-translational modifications may direct this compound to specific compartments within the cells, enhancing its protective effects and ensuring its proper function. The precise localization of the compound within these compartments is crucial for its overall hepatoprotective mechanism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucuronal 3,4-Diacetate Methyl Ester typically involves the acetylation of D-glucuronal methyl ester. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at the 3 and 4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucuronal 3,4-Diacetate Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Vergleich Mit ähnlichen Verbindungen
- D-Glucuronal 2,3,4-Triacetate Methyl Ester
- D-Glucuronal 3,4,6-Triacetate Methyl Ester
- D-Glucuronal 2,4-Diacetate Methyl Ester
Comparison: D-Glucuronal 3,4-Diacetate Methyl Ester is unique due to its selective acetylation at the 3 and 4 positions, which imparts specific chemical and biological properties. In comparison, other similar compounds with different acetylation patterns may exhibit varied reactivity and biological activity. For instance, D-Glucuronal 2,3,4-Triacetate Methyl Ester has an additional acetyl group, which can influence its solubility and interaction with enzymes .
Eigenschaften
IUPAC Name |
[(2S,3R,4R,5R)-4-acetyloxy-2,5-dihydroxy-1,6-dioxoheptan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(13)9(17)11(19-7(3)15)10(8(16)4-12)18-6(2)14/h4,8-11,16-17H,1-3H3/t8-,9+,10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGCKUDUZYWDTL-LMLFDSFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(C(C=O)O)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]([C@H]([C@@H]([C@@H](C=O)O)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid](/img/structure/B1146355.png)

